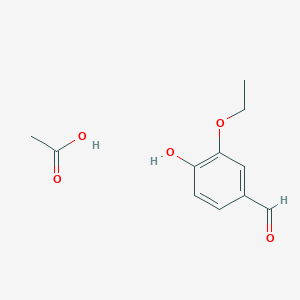
Acetic acid;3-ethoxy-4-hydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylvanillin acetate is an organic compound derived from ethylvanillin, which is a synthetic analog of vanillin. Vanillin is the primary component responsible for the characteristic flavor and aroma of vanilla beans. Ethylvanillin acetate is known for its potent vanilla-like fragrance and is used extensively in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylvanillin acetate can be synthesized through the esterification of ethylvanillin with acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of ethylvanillin acetate involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and efficient mixing systems. The product is then purified through distillation or recrystallization to obtain high-purity ethylvanillin acetate.
Chemical Reactions Analysis
Types of Reactions: Ethylvanillin acetate undergoes various chemical reactions, including:
Oxidation: Ethylvanillin acetate can be oxidized to form ethylvanillic acid.
Reduction: Reduction of ethylvanillin acetate can yield ethylvanillin.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Ethylvanillic acid
Reduction: Ethylvanillin
Substitution: Various substituted ethylvanillin derivatives
Scientific Research Applications
Ethylvanillin acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the flavor and fragrance industry for its strong vanilla-like aroma.
Mechanism of Action
The mechanism of action of ethylvanillin acetate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Ethylvanillin acetate scavenges free radicals and reduces oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Flavor and Fragrance: It binds to olfactory receptors, producing a strong vanilla-like aroma.
Comparison with Similar Compounds
Ethylvanillin acetate is compared with other similar compounds such as:
Vanillin: The primary component of natural vanilla extract, with a milder aroma compared to ethylvanillin acetate.
Ethylvanillin: A synthetic analog of vanillin with a stronger and more potent aroma.
Vanillic Acid: An oxidation product of vanillin with different chemical properties.
Uniqueness: Ethylvanillin acetate is unique due to its strong and long-lasting vanilla-like aroma, making it highly valuable in the flavor and fragrance industries. Its chemical stability and ease of synthesis also contribute to its widespread use.
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
acetic acid;3-ethoxy-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H10O3.C2H4O2/c1-2-12-9-5-7(6-10)3-4-8(9)11;1-2(3)4/h3-6,11H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
DVBWLRNASGRZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















